molecular formula C23H27N3O2 B2581846 10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene CAS No. 899727-82-3

10'-ethoxy-1-methyl-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene

Cat. No.: B2581846
CAS No.: 899727-82-3
M. Wt: 377.488
InChI Key: KSPRUWHFUJMEQA-UHFFFAOYSA-N
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Description

“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7400^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” would likely involve multiple steps, including:

  • Formation of the spirocyclic core.
  • Introduction of the ethoxy and methyl groups.
  • Incorporation of the phenyl and oxa-diaza functionalities.

Each step would require specific reagents and conditions, such as:

    Spirocyclization: Utilizing a cyclization reaction to form the spirocyclic core.

    Functional Group Introduction: Employing reagents like ethyl iodide for ethoxy group introduction and methyl iodide for methylation.

    Aromatic Substitution: Using phenylboronic acid in a Suzuki coupling reaction to introduce the phenyl group.

Industrial Production Methods

Industrial production of such a compound would necessitate optimization of the synthetic route for scalability, including:

    Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and yields.

    Process Optimization: Streamlining reaction conditions to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions due to its unique structure.

    Synthesis: Intermediate in the synthesis of other complex organic molecules.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural complexity and potential biological activity.

Medicine

    Therapeutics: Exploration of its use in developing new therapeutic agents.

Industry

    Materials Science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which “10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the compound’s specific functional groups and their interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various functional groups.

    Oxa-Diaza Compounds: Compounds containing both oxygen and nitrogen atoms in their structures.

Uniqueness

“10’-ethoxy-1-methyl-4’-phenyl-8’-oxa-5’,6’-diazaspiro[piperidine-4,7’-tricyclo[7.4.0.0^{2,6}]tridecane]-1’(9’),4’,10’,12’-tetraene” stands out due to its unique combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

7-ethoxy-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-27-21-11-7-10-18-20-16-19(17-8-5-4-6-9-17)24-26(20)23(28-22(18)21)12-14-25(2)15-13-23/h4-11,20H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRUWHFUJMEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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